molecular formula C9H9I B14235506 (3-Iodoprop-1-en-2-yl)benzene CAS No. 445235-51-8

(3-Iodoprop-1-en-2-yl)benzene

Cat. No.: B14235506
CAS No.: 445235-51-8
M. Wt: 244.07 g/mol
InChI Key: LEQFJUYHMMNKBM-UHFFFAOYSA-N
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Description

(3-Iodoprop-1-en-2-yl)benzene is an organic compound characterized by the presence of an iodine atom attached to a propene chain, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodoprop-1-en-2-yl)benzene typically involves the electrophilic monoiodination of terminal alkenes. One common method includes the use of iodosobenzene diacetate (IBDA) as an iodinating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of polymer-supported catalysts can improve the selectivity and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(3-Iodoprop-1-en-2-yl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized products.

    Reduction Reactions: Reduction of the double bond or the iodine atom can yield different reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce epoxides .

Scientific Research Applications

(3-Iodoprop-1-en-2-yl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Iodoprop-1-en-2-yl)benzene involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates various substitution reactions. Additionally, the double bond in the propene chain can undergo addition reactions, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 1-Iodoprop-2-en-1-ylbenzene
  • 2-Iodoprop-1-en-1-ylbenzene
  • 3-Bromoprop-1-en-2-ylbenzene

Uniqueness

(3-Iodoprop-1-en-2-yl)benzene is unique due to the specific position of the iodine atom and the double bond, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic organic chemistry .

Properties

CAS No.

445235-51-8

Molecular Formula

C9H9I

Molecular Weight

244.07 g/mol

IUPAC Name

3-iodoprop-1-en-2-ylbenzene

InChI

InChI=1S/C9H9I/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1,7H2

InChI Key

LEQFJUYHMMNKBM-UHFFFAOYSA-N

Canonical SMILES

C=C(CI)C1=CC=CC=C1

Origin of Product

United States

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